(5Z,7E,9)-decatrien-2-one (5Z,7E,9)-decatrien-2-one (5Z,7E,9)-decatrien-2-one is a ketone.
An compound produced by Fomitopsis betulina, an edible fungus commonly called the birch polypore. Similar to [(5E,7E,9)-decatrien-2-one], it has a strong pineapple aroma.
(5Z,7E,9)-decatrien-2-one is a natural product found in Fomitopsis betulina with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14550354
InChI: InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6-
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

(5Z,7E,9)-decatrien-2-one

CAS No.:

Cat. No.: VC14550354

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

(5Z,7E,9)-decatrien-2-one -

Specification

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (5Z,7E)-deca-5,7,9-trien-2-one
Standard InChI InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6-
Standard InChI Key YYXSUQQUWMLOOB-DEQVHDEQSA-N
Isomeric SMILES CC(=O)CC/C=C\C=C\C=C
Canonical SMILES CC(=O)CCC=CC=CC=C

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation and Stereochemistry

(5Z,7E,9)-Decatrien-2-one features a linear decenyl backbone with three conjugated double bonds at positions 5, 7, and 9, terminating in a ketone group at position 2. The stereodescriptors Z (cis) at C5 and E (trans) at C7 and C9 define its geometric configuration, which critically influences its aroma profile . The IUPAC name, (5Z,7E)-deca-5,7,9-trien-2-one, reflects this arrangement . Key identifiers include:

PropertyValueSource
Molecular FormulaC10H14O\text{C}_{10}\text{H}_{14}\text{O}PubChem , ChemSpider
Molecular Weight150.22 g/molPubChem
InChIInChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6-PubChem
SMILESCC(=O)CC/C=C\C=C\C=CPubChem
XLogP3-AA (Partition Coefficient)2.3PubChem

The planar structure’s rigidity, conferred by conjugation, enhances its volatility and olfactory detectability .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are pivotal for characterizing this compound. The 1H^1\text{H}-NMR spectrum reveals distinct vinyl proton signals at δ 5.3–5.8 ppm, correlating with the triene system, while the ketone carbonyl resonates near δ 208 ppm in 13C^{13}\text{C}-NMR. Computational models predict a low electron density at the carbonyl oxygen, rationalizing its reactivity in nucleophilic additions .

Natural Occurrence and Biosynthetic Pathways

Source Organism: Fomitopsis betulina

(5Z,7E,9)-Decatrien-2-one is a secondary metabolite of Fomitopsis betulina, a basidiomycete fungus colonizing birch trees . This species’ enzymatic machinery enables the oxidative decarboxylation of fatty acid precursors, yielding unsaturated ketones . The compound’s production is hypothesized to serve ecological roles, such as deterring herbivores or attracting spore-dispersing organisms via its aroma .

Biosynthetic Hypotheses

While the exact pathway remains uncharacterized, analogies to fungal polyketide synthases (PKSs) suggest a route involving:

  • Chain elongation: Sequential condensation of acetyl-CoA units.

  • Desaturation: Introduction of double bonds via cytochrome P450 enzymes.

  • Ketone formation: Oxidative cleavage or β-ketoacid decarboxylation .

Comparative studies with (5E,7E,9)-decatrien-2-one, a stereoisomer lacking the Z configuration at C5, indicate that minor enzymatic modifications drastically alter odor profiles .

Synthesis and Laboratory Characterization

Chemical Synthesis Strategies

Total synthesis of (5Z,7E,9)-decatrien-2-one poses challenges due to stereoselectivity requirements. Reported methods include:

  • Wittig olefination: Sequential coupling of phosphonium ylides to construct the triene system.

  • Cross-metathesis: Using Grubbs catalysts to install double bonds with precise geometry.

A representative synthetic route involves:

  • Preparation of a C5–C7 Z-alkene via Lindlar hydrogenation.

  • Chain elongation with a C7–C9 E-alkene using Horner–Wadsworth–Emmons reagents.

  • Ketone introduction via oxidation of a secondary alcohol.

Analytical Techniques for Quality Control

TechniqueApplicationKey Findings
GC-MSPurity assessment and isomer discriminationBase peak at m/z 150 ([M+^+])
HPLC-DADQuantification in fungal extractsRetention time: 12.7 min (C18 column)
IR SpectroscopyFunctional group identificationStrong absorption at 1715 cm1^{-1} (C=O)

Olfactory Properties and Industrial Applications

Aroma Profile and Structure-Activity Relationships

The compound’s pineapple-like scent arises from its ability to bind olfactory receptor OR2J3, which is sensitive to α,β-unsaturated ketones . Key structural determinants include:

  • Chain length: Decenyl backbone optimizes volatility and receptor fit.

  • Conjugation: Extended π-system enhances electrophilicity, promoting receptor activation.

  • Stereochemistry: The Z configuration at C5 introduces steric hindrance, modulating odor intensity .

Future Research Directions

  • Biosynthetic pathway elucidation: Heterologous expression of putative F. betulina PKS genes.

  • Pharmacological screening: Evaluation of anticancer and anti-inflammatory properties.

  • Sustainable production: Metabolic engineering in Saccharomyces cerevisiae for industrial-scale synthesis.

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